Product packaging for 9-Undecenoic acid(Cat. No.:CAS No. 37973-84-5)

9-Undecenoic acid

Cat. No.: B1221881
CAS No.: 37973-84-5
M. Wt: 184.27 g/mol
InChI Key: QDRSJFZQMOOSAF-NSCUHMNNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-Undecenoic Acid (CAS 593-25-9) is a monounsaturated fatty acid characterized by a cis-oriented double bond at the 9th carbon . This structural feature makes it a valuable intermediate in organic synthesis and materials science research. As a medium-chain fatty acid with an internal double bond, it offers a different reactivity profile compared to its more common terminal isomer, 10-undecenoic acid, and can be used to study structure-activity relationships in biological systems or to create novel polymers with distinct properties . The compound is a straight-chain fatty acid, and its molecular formula is C11H20O2 with a molecular weight of 184.28 . Its estimated physical properties include a density of 0.929 g/cm³ and a boiling point of approximately 273°C . Researchers value this compound as a building block for the synthesis of specialized chemicals, potential surfactants, and various esters. It serves as a model compound in studies exploring the oxidation and metabolic pathways of unsaturated fatty acids. This product is designated For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H20O2 B1221881 9-Undecenoic acid CAS No. 37973-84-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-undec-9-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O2/c1-2-3-4-5-6-7-8-9-10-11(12)13/h2-3H,4-10H2,1H3,(H,12,13)/b3-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDRSJFZQMOOSAF-NSCUHMNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/CCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301313510
Record name 9-Undecenoic acid, (E)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37973-84-5
Record name 9-Undecenoic acid, (E)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37973-84-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9-Undecenoic acid, (E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037973845
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-Undecenoic acid, (E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301313510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthesis and Bioproduction Methodologies

Chemical Synthesis Pathways

The traditional and novel chemical methods for synthesizing 9-undecenoic acid are undergoing significant evolution, with a strong emphasis on mechanistic understanding, catalytic innovation, and green chemistry principles.

Pyrolysis of Ricinoleic Acid: Mechanistic Investigations and Process Optimization

The pyrolysis of ricinoleic acid, the primary fatty acid in castor oil, is a cornerstone of this compound production. mdpi.comacmechem.com This process, which also yields heptanal (B48729), involves heating ricinoleic acid under vacuum. mdpi.comresearchgate.net Mechanistic studies have proposed several pathways for this transformation, including a McLafferty-type rearrangement and a free-radical mechanism. mdpi.comresearchgate.net

Research into the pyrolysis of methyl ricinoleate (B1264116) (MR) has provided deeper insights. Density functional theory (DFT) calculations have shown that the C11–C12 bond in MR is the weakest, supporting the formation of undecylenic acid methyl ester (UAME) and heptanal as major products. mdpi.com The study also highlighted the difference between slow and fast pyrolysis, with slow pyrolysis favoring a dehydration-first mechanism, while fast pyrolysis promotes a pyrolysis-first trend. mdpi.com The activation energy for MR pyrolysis to UAME and heptanal was calculated to be 287.72 kJ/mol. mdpi.com

Process optimization efforts have focused on maximizing the yield of desired products. Fast pyrolysis of MR at 550 °C has been shown to favor the production of UAME and heptanal. mdpi.com Further optimization using response surface methodology on the pyrolysis of methyl ricinoleate determined that optimal preheating and pyrolysis temperatures were 500°C and 562°C, respectively. researchgate.net These conditions resulted in yields of 28.0% for heptaldehyde and 47.9% for methyl undecenoate. researchgate.net

Novel Catalytic Approaches in Synthetic Routes

Novel catalytic methods are being explored to enhance the efficiency and selectivity of this compound synthesis and its derivatives. One approach involves the use of metallocene/MAO catalytic systems for the copolymerization of ethylene (B1197577) with functionalized olefins like undecenoic acid. mdpi.com Although challenges exist due to the interaction of the functional monomer with the catalyst, the use of aluminum alkyls can mitigate these negative effects. mdpi.com

Another innovative strategy is the light-driven stereoselective hydroxylation of 10-undecenoic acid using a P450 BM3 biocatalyst. nih.gov This method yields (R)-9-hydroxy-10-undecenoic acid, a valuable synthon for natural product synthesis, with high enantiomeric excess. nih.gov

Furthermore, the synthesis of bio-based epoxides from 10-undecenoic acid has been demonstrated using m-chloroperbenzoic acid as an oxidant, leading to the formation of epoxy methyl 10-undecenoate with a 93% yield. rsc.org This epoxide can then be used in copolymerization reactions with CO2, catalyzed by nanolamellar Zn-Co(III) double metal cyanide complexes, to produce polycarbonates. rsc.org

Green Chemistry Principles in this compound Synthesis

Green chemistry principles are increasingly being integrated into the synthesis of this compound, with a focus on using renewable feedstocks and developing environmentally benign processes. ontosight.ai The production of this compound from castor oil, a renewable resource, is a prime example of this approach. mdpi.comacmechem.comnsf.gov

The development of solvent-free and catalyst-free pyrolysis methods contributes to the green credentials of this process. mdpi.comchemicalbook.com Additionally, the use of biocatalysis, as seen in the enzymatic hydroxylation of undecenoic acid, aligns with green chemistry by offering high selectivity under mild reaction conditions. nih.gov The synthesis of polymers from undecenoic acid, such as polysilylethers and polyurethanes, further underscores its role as a versatile, bio-based platform chemical. mdpi.comnsf.gov

Bioproduction and Microbial Engineering

The bioproduction of this compound and its derivatives from renewable sources is a rapidly advancing field, offering a sustainable alternative to traditional chemical synthesis.

Biosynthetic Pathways from Renewable Feedstocks

This compound is derived from renewable feedstocks, primarily castor oil, which is rich in ricinoleic acid. abiosus.orgresearchgate.net This makes it a key platform chemical for the synthesis of various biopolymers and fine chemicals. nsf.govfnr.de The inherent functionality of undecenoic acid, with its terminal double bond and carboxylic acid group, allows for a wide range of chemical modifications. nsf.gov

Researchers are exploring various biosynthetic routes to convert fatty acids from vegetable oils into valuable products. For instance, oleic acid can be transformed into dicarboxylic acids through biotransformation. abiosus.org Cross-metathesis reactions of fatty acid derivatives are also being investigated as a tool in oleochemistry. abiosus.org

Microbial Biotransformation and Fermentation Strategies (e.g., Aspergillus flavus, recombinant Escherichia coli)

Microbial systems are being engineered to efficiently produce this compound and its derivatives. Aspergillus flavus has been identified as a microorganism capable of converting castor oil into ricinoleic acid, a direct precursor to this compound. researchgate.netdntb.gov.uamdpi.comresearchgate.net Studies have focused on optimizing fermentation conditions, such as agitation speed and oil concentration, to improve the yield of ricinoleic acid. researchgate.net One study reported a yield of 79.5 g/kg of total oil at a lower agitation speed. researchgate.net Another study achieved a ricinoleic acid yield of 21.67 g/kg in batch culture and 46.77 g/kg in fed-batch culture. researchgate.net

Recombinant Escherichia coli has emerged as a powerful whole-cell biocatalyst for the production of derivatives of this compound. researchgate.netdntb.gov.ua By expressing a cascade of enzymes, including an alcohol dehydrogenase from Micrococcus luteus and a Baeyer-Villiger monooxygenase from Pseudomonas putida, recombinant E. coli can convert ricinoleic acid into ω-hydroxyundec-9-enoic acid and n-heptanoic acid. researchgate.net This process has been optimized to achieve a production rate of 3.2 mM/h and a final product concentration of approximately 20 mM. researchgate.net The total production reached 6.5 g/L, comprising 4.0 g/L of ω-hydroxyundec-9-enoic acid and 2.5 g/L of n-heptanoic acid. researchgate.net

Further process development using fed-batch fermentation strategies with recombinant E. coli has been explored to produce medium-chain-length poly(3-hydroxyalkanoates) (MCL-PHAs) from fatty acids, including 10-undecenoic acid. frontiersin.org In one study, feeding 20 g of 10-undecenoic acid resulted in a polymer yield ranging from 66.8% to 99.0% (9.24 to 18.2 g L–1). frontiersin.org

A chemoenzymatic process has also been developed, which involves the fermentation of ricinoleic acid by a bacterium, yeast, or fungus to produce 7-hydroxy-9-octadecenedioic diacid. google.com This intermediate is then esterified and subjected to high-temperature cracking to yield methyl undecylenate, which is subsequently hydrolyzed to this compound. google.com

Interactive Data Table: Microbial Production of this compound Precursors and Derivatives

MicroorganismSubstrateProduct(s)Key Enzymes/ProcessReported Yield/Productivity
Aspergillus flavus BU22SCastor OilRicinoleic AcidBiotransformation79.5 g/kg of total oil researchgate.net
Recombinant Escherichia coliRicinoleic Acidω-Hydroxyundec-9-enoic acid and n-heptanoic acidAlcohol dehydrogenase, Baeyer-Villiger monooxygenase, Esterase4.0 g/L ω-hydroxyundec-9-enoic acid, 2.5 g/L n-heptanoic acid researchgate.net
Recombinant Escherichia coli10-Undecenoic AcidPoly(3-hydroxyalkanoates)Fed-batch fermentation9.24 to 18.2 g/L polymer frontiersin.org
Bacterium/Yeast/FungusRicinoleic Acid7-hydroxy-9-octadecenedioic diacidFermentationIntermediate for further chemical synthesis google.com

An in-depth examination of advanced methodologies for the synthesis and bioproduction of this compound reveals sophisticated strategies aimed at process optimization and yield enhancement. These approaches leverage statistical modeling and genetic engineering to refine and improve production efficiency.

3 Optimization of Bioproduction Processes and Yield Enhancement (e.g., Response Surface Methodology)

The optimization of bioproduction processes is critical for achieving commercially viable yields of this compound and related biochemicals. Response Surface Methodology (RSM) is a collection of statistical and mathematical techniques used for developing, improving, and optimizing processes. jmb.or.krmdpi.com It allows for the evaluation of multiple parameters and their interactions, making it a powerful tool for refining bioprocess conditions. jmb.or.kr The methodology involves designing experiments, fitting mathematical models to the experimental data, and predicting the optimal conditions for a desired response. jmb.or.krktu.lt

In the context of producing fatty acid-derived biochemicals, RSM has been successfully applied to optimize various factors such as nutrient concentrations, pH, temperature, and aeration. frontiersin.orgnih.gov For instance, in the production of medium-chain-length polyhydroxyalkanoates (mcl-PHAs) by Pseudomonas oleovorans, where undecylenic acid can be a precursor, RSM was used to optimize the propagation medium. The study identified optimal concentrations for glucose, sodium ammonium (B1175870) phosphate (B84403), and phosphate buffer, leading to a 1.7-fold increase in biomass yield compared to conventional medium. mdpi.com

Key steps in using RSM for bioprocess optimization include:

Factor Screening: Identifying the most influential process variables from a larger set, often using designs like Plackett-Burman.

Optimization: Using designs such as Central Composite Design (CCD) to explore the effects of the key variables and find the optimal levels. mdpi.comfrontiersin.org

Model Validation: Performing experiments under the predicted optimal conditions to verify the model's accuracy. frontiersin.org

While direct RSM studies for this compound are not extensively published, data from analogous processes, such as the biotransformation of ricinoleic acid into valuable carboxylic acids by recombinant Escherichia coli, demonstrate the potential for significant yield enhancement through process engineering. In one such study, optimizing biotransformation conditions and employing glucose feeding strategies resulted in the production of up to 4.0 g/L of ω-hydroxyundec-9-enoic acid. researchgate.net Another study on mcl-PHA production by Pseudomonas putida GPo1 using a fed-batch strategy with octanoic and 10-undecenoic acids achieved a biomass concentration of 28.1 g/l with a PHA content of 33% (9.2 g/l) within 19 hours. nih.gov

Table 1: Examples of Bioprocess Optimization for Related Compounds

OrganismProductKey Optimized ParametersResult
Pantoea agglomerans C1Auxin/IAARotation speed (176 rpm), medium liquid-to-flask volume ratio (1:10)208.3 ± 0.4 mg/L, a 40% increase. frontiersin.org
Pseudomonas oleovoransBiomass for PHA productionGlucose (8.4 g/L), sodium ammonium phosphate (5.7 g/L), phosphate buffer (35.4 mM)1.71 ± 0.04 g/L biomass, a 1.7-fold increase. mdpi.com
Recombinant E. coliω-hydroxyundec-9-enoic acidBiotransformation conditions, glucose feeding4.0 g/L product concentration. researchgate.net
Pseudomonas putida GPo1mcl-PHAFed-batch feeding strategy9.2 g/L PHA concentration. nih.gov

This table is interactive. You can sort and filter the data.

4 Genetic Engineering and Strain Development for Enhanced Bioproduction

Genetic engineering and the development of specialized microbial strains are fundamental to advancing the bioproduction of this compound and other fatty acid-derived molecules. By modifying the genetic makeup of microorganisms, it is possible to introduce new metabolic capabilities, enhance existing pathways, and eliminate competing reactions that divert resources from the desired product. tandfonline.comnih.gov

Host organisms like Escherichia coli and various Pseudomonas species are common targets for genetic modification due to their well-understood genetics and metabolic pathways. researchgate.netnih.gov For the production of compounds derived from undecenoic acid, such as mcl-PHAs, strains of Pseudomonas putida have been extensively engineered. tandfonline.comnih.gov

Key genetic engineering strategies include:

Heterologous Gene Expression: Introducing genes from other organisms to create novel biosynthetic pathways. For example, to produce ω-hydroxyundec-9-enoic acid from ricinoleic acid, an E. coli-based biocatalyst was engineered to express an alcohol dehydrogenase from Micrococcus luteus and a Baeyer-Villiger monooxygenase from Pseudomonas putida KT2440. researchgate.net

Deletion of Competing Pathways: Knocking out genes responsible for metabolic pathways that compete for precursors or degrade the product. In the context of mcl-PHA production, deleting genes involved in the β-oxidation pathway can prevent the breakdown of fatty acid substrates like 10-undecenoic acid, thereby increasing their availability for PHA synthesis. tandfonline.com Similarly, deleting genes for competing pathways like phenazine (B1670421) biosynthesis in P. putida has been shown to enhance mcl-PHA production from 12.7 g/L to 16.5 g/L. tandfonline.com

Advanced Genome Editing: Utilizing tools like CRISPR/Cas9 for efficient and precise genome editing. This system allows for targeted gene knockouts, insertions, and transcriptional regulation with high efficiency, accelerating the development of optimized production strains. nih.gov For instance, CRISPR/Cas9 has been used to delete genes for acetate (B1210297) and butyrate (B1204436) production in Clostridium saccharoperbutylacetonicum, resulting in one of the highest reported butanol production levels in batch fermentations. nih.gov

Research has shown that genetically modified strains can achieve significantly higher product yields. A study on Pseudomonas mendocina demonstrated that deleting specific genes in the β-oxidation pathway led to an increased yield of PHA when the bacterium was cultured on C8, C10, and C12 fatty acids. tandfonline.com Another example involves the engineering of Mucor circinelloides to produce eicosatetraenoic acid (ETA) by introducing a delta-17 desaturase gene, which resulted in an ETA yield of 114.69 mg/L. mdpi.com These examples underscore the power of genetic engineering to create efficient microbial cell factories for specific biochemicals.

Table 2: Genetic Engineering Strategies for Enhanced Bioproduction

Host OrganismTarget Product/PathwayGenetic ModificationOutcome
E. coliω-hydroxyundec-9-enoic acidExpression of alcohol dehydrogenase and Baeyer–Villiger monooxygenase. researchgate.netProduction of 6.5 g/L total carboxylic acids from ricinoleic acid. researchgate.net
Pseudomonas putidamcl-PHADeletion of three genes in a competing pathway (phenazine biosynthesis). tandfonline.comPHA production increased from 12.7 g/L to 16.5 g/L. tandfonline.com
Pseudomonas mendocinamcl-PHADeletion of β-oxidation pathway genes (fadB, fadA). tandfonline.comIncreased PHA yield up to 2.3 g/L compared to 1.76 g/L in wild-type. tandfonline.com
Clostridium saccharoperbutylacetonicumButanolCRISPR/Cas9 deletion of acetate and butyrate production genes (pta, buk). nih.govButanol production reached 19.0 g/L. nih.gov
Mucor circinelloidesEicosatetraenoic acid (ETA)Overexpression of delta-17 desaturase gene (PpD17). mdpi.comAchieved an ETA yield of 114.69 mg/L. mdpi.com

This table is interactive. You can sort and filter the data.

Molecular Mechanisms of Biological Activity: an in Vitro and in Silico Perspective

Antimicrobial Action: Fundamental Studies

9-Undecenoic acid, a monounsaturated fatty acid, has demonstrated notable antimicrobial properties, particularly against various fungal and bacterial species. patsnap.comontosight.ai Its mechanisms of action are multifaceted, primarily involving the disruption of microbial cell structures and interference with essential biological processes.

The antifungal efficacy of this compound is attributed to several distinct molecular mechanisms that collectively compromise the viability and virulence of fungal pathogens.

A primary mode of action for this compound is the disruption of the fungal cell membrane's integrity. patsnap.com The molecule's chemical structure, featuring a terminal double bond and a carboxylic acid group, facilitates its integration into the lipid bilayer of the fungal cell membrane. patsnap.com This insertion physically disturbs the membrane's structure, leading to increased fluidity and permeability. patsnap.comresearchgate.net The destabilization of the membrane results in the leakage of essential intracellular components, causing cellular dysfunction and ultimately leading to cell death. patsnap.com This membrane-disruptive property is a key factor in its effectiveness against fungi like Candida species. patsnap.com

The interaction between fatty acids and the fungal membrane is influenced by factors such as the fatty acid's chain length and the membrane's composition. frontiersin.org Longer chain fatty acids generally exhibit increased hydrophobicity and antimicrobial activity. frontiersin.org

This compound interferes with the synthesis of ergosterol (B1671047), a vital component of fungal cell membranes that is analogous to cholesterol in mammalian cells. patsnap.comresearchgate.net Ergosterol is crucial for maintaining the structural integrity, fluidity, and proper function of the fungal cell membrane. patsnap.comresearchgate.net By inhibiting the ergosterol biosynthesis pathway, this compound compromises the stability of the membrane, thereby enhancing its antifungal effect. patsnap.com Some studies suggest that the oxime ester of undecenoic acid also acts as an inhibitor of ergosterol biosynthesis. researchgate.net

This compound has been shown to effectively inhibit key virulence factors in Candida albicans, namely the morphological transition between yeast and hyphal forms and the formation of biofilms. drugbank.comresearchgate.netnih.gov The ability of C. albicans to switch from a unicellular yeast to a filamentous hyphal form is critical for tissue invasion and the establishment of infections. drugbank.comwikipedia.org

Studies have demonstrated that this compound can inhibit this morphological transition. researchgate.netnih.govwikipedia.org At concentrations above 4 mM, it can abolish the transition from the yeast to the filamentous phase. researchgate.netnih.gov This inhibition of hyphal growth is a significant aspect of its antifungal activity. drugbank.com

Furthermore, this compound effectively inhibits biofilm formation by C. albicans, with optimal concentrations being above 3 mM. drugbank.comresearchgate.netnih.gov Biofilms are structured communities of microbial cells that are notoriously resistant to antimicrobial agents. By disrupting biofilm formation, this compound reduces the pathogen's ability to colonize surfaces and cause persistent infections. drugbank.comresearchgate.net Even at low concentrations, treatment with undecylenic acid causes the cell surface to appear crumpled and atrophic under scanning electron microscopy. researchgate.netnih.gov

Effects of this compound on Candida albicans Virulence Factors
Virulence FactorEffective ConcentrationObserved EffectReference
Biofilm Formation> 3 mMInhibition of biofilm formation drugbank.comnih.gov
Hyphal Growth> 4 mMAbolishes transition from yeast to filamentous phase drugbank.comresearchgate.netnih.gov

The inhibitory effects of this compound on C. albicans morphogenesis and biofilm formation are linked to its ability to modulate the expression of specific genes. drugbank.comresearchgate.netnih.gov Research has shown that treatment with undecylenic acid leads to a significant reduction in the transcription of genes related to hyphal formation, such as HWP1 (Hyphal Wall Protein 1). drugbank.comresearchgate.net The downregulation of HWP1 contributes to the poor formation of biofilms. drugbank.com

In addition to hyphal-specific genes, this compound also decreases the transcription of genes encoding hydrolytic enzymes, including secreted aspartic proteases, lipases, and phospholipases. researchgate.netnih.gov These enzymes are crucial virulence factors that facilitate tissue invasion and nutrient acquisition by the fungus. The reduced expression of these genes results in a poorly organized biofilm structure. researchgate.netnih.gov

Impact of this compound on Candida albicans Gene Expression
Gene/Gene FamilyFunctionEffect of this compoundReference
HWP1Hyphal wall protein, adhesionSignificantly reduced transcriptional level drugbank.comresearchgate.net
Secreted Aspartic Proteases (SAPs)Hydrolytic enzymes, virulenceDecreased transcription researchgate.netnih.gov
Lipases (LIPs)Hydrolytic enzymes, virulenceDecreased transcription researchgate.net
Phospholipases (PLBs)Hydrolytic enzymes, virulenceDecreased transcription researchgate.net

While more extensively studied for its antifungal properties, this compound also exhibits antibacterial activity. patsnap.com The primary mechanism of its antibacterial action is similar to its effect on fungi, which involves the disruption of the bacterial cell membrane. patsnap.com By integrating into the bacterial cell membrane, it compromises its integrity, leading to cellular dysfunction. patsnap.com

It has also been proposed that this compound binds to bacterial proteins through hydrogen bonding and hydrophobic interactions. biosynth.com This binding can form complexes that interfere with essential cellular processes such as DNA replication, protein synthesis, and enzyme activity, thereby inhibiting bacterial growth. biosynth.com The compound has shown activity against various human pathogens, including Listeria monocytogenes and Salmonella typhimurium. biosynth.com

Mechanisms of Antibacterial Activity

Bacterial Cell Membrane Interaction and Integrity Disruption

This compound's primary antimicrobial action involves the disruption of the bacterial cell membrane's integrity. patsnap.com This fatty acid integrates into the lipid bilayer of the cell membrane, leading to destabilization and increased permeability. patsnap.comnih.gov This disruption results in the leakage of essential intracellular components, causing cellular dysfunction and ultimately leading to cell death. patsnap.comresearchgate.net

The lipophilic nature of this compound allows it to interact directly with the bacterial membrane bilayer, disrupting its functions and physical integrity. nih.gov This mechanism is particularly effective against Gram-positive bacteria, as the less complex cell wall structure may permit easier access to the cytoplasmic membrane. nih.gov Studies have shown that treatment with fatty acids can cause rapid membrane depolarization in bacteria like Staphylococcus aureus. nih.gov

Interference with Essential Bacterial Metabolic Processes (e.g., DNA replication, protein synthesis, enzyme activity)

Beyond direct membrane damage, this compound and its derivatives interfere with crucial bacterial metabolic pathways. patsnap.com While direct inhibition of DNA replication and protein synthesis by this compound itself is not as extensively documented as membrane disruption, the downstream effects of membrane damage logically lead to the cessation of these processes. libretexts.orgnih.gov The disruption of the cell membrane's electrochemical gradient, for instance, would halt ATP synthesis, which is vital for both DNA replication and protein synthesis. nih.govlibretexts.org

Some studies suggest that fatty acids can inhibit enzymes involved in fatty acid biosynthesis, representing a more direct interference with metabolic pathways. mdpi.com Furthermore, molecular docking studies on derivatives of undec-10-enehydrazide have identified potential interactions with β-ketoacyl-acyl carrier protein synthase III (FabH), an enzyme critical for fatty acid synthesis in bacteria. innovareacademics.inresearchgate.net This suggests that derivatives of this compound could act as inhibitors of this essential enzymatic pathway. researchgate.net

Role of Iron Availability and Chelation in Antimicrobial Action

Iron is an essential nutrient for the growth and virulence of most pathogenic bacteria. researchgate.net A significant aspect of the antimicrobial strategy of certain this compound derivatives involves the limitation of iron availability to bacteria through chelation. researchgate.netnih.gov

Research has shown that hydroxamate derivatives of undecanoic acid, a related fatty acid, possess strong antimicrobial activity by chelating iron ions. researchgate.netnih.gov This mechanism has been demonstrated to be effective against Salmonella enterica serovar Typhimurium, where the compound interferes with microbial growth by sequestering iron. researchgate.netnih.gov Similarly, it has been reported that derivatives of undec-10-enoic acid can form complexes with iron ions, providing an effective mechanism to halt bacterial growth. researchgate.netinnovareacademics.in

The ability to chelate iron is a well-established antimicrobial strategy, as it deprives bacteria of a crucial cofactor for many essential enzymes involved in metabolic pathways. researchgate.net By introducing an iron-chelating group into the structure of undecenoic acid, its antimicrobial efficacy can be enhanced. researchgate.net This dual-action approach, combining membrane disruption with iron starvation, represents a potent strategy for inhibiting a broad spectrum of bacteria.

Structure-Activity Relationships in Antimicrobial Efficacy

The antimicrobial effectiveness of this compound and its derivatives is closely linked to their chemical structure. patsnap.com Key structural features that influence activity include the carbon chain length, the presence and position of the double bond, and the nature of the functional groups attached to the carboxylic acid. patsnap.comnih.gov

Studies on derivatives have provided further insights into structure-activity relationships (SAR). For instance, the synthesis of various undec-10-enehydrazide derivatives has shown that the nature of the substituent on the hydrazide moiety significantly impacts antimicrobial potency. innovareacademics.inresearchgate.net Quantitative structure-activity relationship (QSAR) studies have revealed that parameters like the Randic topology parameter (R), which relates to molecular branching, are important in describing the antimicrobial activity of these derivatives. innovareacademics.inresearchgate.net

Furthermore, the introduction of different aryl and heteryl groups at specific positions on triazolothiadiazole derivatives of undecenoic acid has been shown to be crucial in defining their antimicrobial spectrum and potency. niscpr.res.in For example, certain substitutions can enhance activity against specific bacterial strains like Staphylococcus aureus or Escherichia coli. researchgate.net These findings underscore the importance of specific structural modifications in optimizing the antimicrobial efficacy of the this compound scaffold.

Other Investigated Biological Activities (Non-Clinical/In Vitro)

Modulation of Inflammatory Pathways (Mechanistic Studies)

In addition to its antimicrobial properties, this compound has been shown to exhibit anti-inflammatory effects in vitro. patsnap.com The compound can modulate the expression of inflammatory cytokines, which are key signaling molecules in the inflammatory response. patsnap.comnih.gov This activity complements its antimicrobial action, particularly in the context of skin infections where inflammation is a common symptom. patsnap.com

Mechanistic studies suggest that fatty acids can influence inflammatory pathways through several mechanisms. These include altering the fatty acid composition of cell membranes, which can disrupt lipid rafts and modulate T-cell function. diva-portal.org Furthermore, fatty acids can affect the activity of transcription factors that regulate the expression of inflammation-related genes, such as nuclear factor kappa B (NF-κB) and peroxisome proliferator-activated receptor (PPARγ). diva-portal.orgfrontiersin.org For instance, nanoparticles modified with undecylenic acid have been studied in the context of modulating the NF-κB pathway in macrophage cell lines. nih.gov While the precise pathways modulated by this compound are still under investigation, its ability to mitigate inflammatory responses in cellular models is a significant area of research. frontiersin.org

In Vitro Cytotoxicity Against Cellular Models (e.g., Cancer Cell Lines)

The cytotoxic potential of this compound and its derivatives against various cancer cell lines has been an area of active investigation. nih.gov Studies have demonstrated that this compound can induce apoptosis, or programmed cell death, in tumor cells. researchgate.net

A novel formulation of undecylenic acid with L-Arginine was shown to induce concentration-dependent cell death in tumor cells. nih.gov The mechanism appears to be pro-apoptotic, involving a reduction in the mitochondrial membrane potential and dependence on caspases, which are key enzymes in the apoptotic cascade.

Derivatives of this compound have also shown significant cytotoxic activity. For example, conjugates of 10-undecenoic acid with 2,6-diisopropylphenol exhibited significant anticancer activity against human HeLa cervical cancer cell lines. scirp.orgsemanticscholar.org Similarly, lipoconjugates of methyl 10-undecenoate with various phenolic acids displayed moderate to good anticancer effects against a panel of cancer cell lines, including breast (MCF7, MDA-MB-231), ovarian (SKOV3), prostate (DU 145), and liver (HepG2) cancer cells. nih.gov Triazole-based Schiff's base derivatives of undecenoic acid also showed cytotoxicity against mouse melanoma (B16 F10) and human colon cancer (HCT-15) cell lines. ijpsonline.com

These findings suggest that this compound and its modified forms have the potential to affect cellular processes related to cancer, making them interesting candidates for further research in oncology. semanticscholar.orgijpsonline.com

Table of In Vitro Cytotoxicity of this compound Derivatives

This table summarizes the reported in vitro cytotoxic activities of various derivatives of this compound against different cancer cell lines, as cited in the text. scirp.orgnih.govijpsonline.com

Interactions with Microbial Ecosystems (e.g., Gut Microbiome Diversity)patsnap.com

The interaction of this compound with complex microbial ecosystems, such as the gut microbiome, is an area of growing interest. Research from in vitro (laboratory-based) and in silico (computer-based) perspectives reveals that its influence extends beyond simple antimicrobial action to modulating the sophisticated communication networks that govern microbial community behavior.

Beyond direct disruption, this compound has been identified as a modulator of microbial quorum sensing (QS), the cell-to-cell communication system that regulates virulence and biofilm formation. tandfonline.com An in silico analysis, followed by in vitro validation, identified 10-undecenoic acid as a promising inhibitor of bacterial QS systems. tandfonline.com This suggests that the compound can interfere with microbial communication, potentially reducing pathogenicity without exerting the selective pressure that leads to antibiotic resistance. tandfonline.com

While direct studies on the impact of this compound on the diversity of the human gut microbiota in in vitro fermentation models are not extensively detailed in the available literature, the known effects of other fatty acids provide a basis for understanding potential interactions. Lipids in a food matrix can influence the bioaccessibility of other compounds and modulate gut microbiota composition during simulated digestion. nih.gov The introduction of various fatty acids can lead to shifts in the relative abundance of key bacterial phyla, such as Bacteroidetes and Firmicutes. However, the specific shifts induced by this compound require further investigation. Its established ability to inhibit certain bacteria and interfere with quorum sensing suggests a potential to alter the competitive landscape and, consequently, the diversity of a microbial community. mdpi.comtandfonline.com

Interactive Table: In Vitro Quorum Sensing Inhibition by 10-Undecenoic Acid

The following table summarizes the inhibitory effects of 10-undecenoic acid on two key bacterial quorum sensing (QS) systems, as determined by in vitro analysis. tandfonline.com

Target QS SystemOrganismConcentration Range (µg/mL)Observed Inhibition (%)
LuxS/AI-2Bacillus subtilis12.5 - 5036 - 64%
LasI/LasRPseudomonas aeruginosa15.625 - 25010 - 54%

Biochemical and Metabolic Fate Studies

Endogenous Occurrence and Biological Distribution

Information regarding the specific endogenous occurrence of 9-undecenoic acid in plants, animals, or microorganisms is not extensively documented in scientific literature. It is often studied as a synthetic compound or a product of chemical synthesis. In contrast, its isomer, 10-undecenoic acid (commonly known as undecylenic acid), is a well-known natural product derived from the pyrolysis of ricinoleic acid from castor oil and has also been identified as a natural component of human sweat. While odd-chain fatty acids in general, such as pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0), are found in various organisms, often originating from dietary sources or gut microbiota, the specific distribution of this compound remains an area with limited available data.

In Vivo Metabolic Pathways (Non-Human Systems)

As an odd-chain monounsaturated fatty acid, the metabolism of this compound in non-human systems is presumed to follow the established pathways for fatty acid catabolism, primarily beta-oxidation. This process allows organisms to break down the fatty acid into smaller units that can enter central energy-producing cycles.

The degradation of this compound begins with its activation in the cytoplasm, where it is converted to its coenzyme A (CoA) derivative, 9-undecenoyl-CoA. This reaction is catalyzed by an acyl-CoA synthetase. The activated fatty acid is then transported into the mitochondria for beta-oxidation. The process involves a cycle of four key enzymatic reactions that sequentially shorten the carbon chain.

However, because this compound is an unsaturated fatty acid, its complete degradation requires an additional enzyme beyond the core beta-oxidation machinery. The double bond at the C-9 position (an odd-numbered carbon from the perspective of the beta-oxidation spiral after several cycles) necessitates the action of an isomerase. After three cycles of beta-oxidation, a cis-Δ³-enoyl-CoA intermediate is formed, which cannot be processed by the next enzyme in the sequence. An enzyme, enoyl-CoA isomerase , catalyzes the conversion of this intermediate into a trans-Δ²-enoyl-CoA, which is a suitable substrate for the continuation of the beta-oxidation pathway.

The core enzymatic steps are summarized below:

EnzymeReaction Catalyzed
Acyl-CoA Dehydrogenase Removes two hydrogen atoms between the α- and β-carbons, creating a double bond and producing FADH₂.
Enoyl-CoA Hydratase Adds a water molecule across the double bond, forming a hydroxyl group on the β-carbon.
3-Hydroxyacyl-CoA Dehydrogenase Oxidizes the hydroxyl group on the β-carbon to a keto group, producing NADH.
β-Ketoacyl-CoA Thiolase Cleaves the β-ketoacyl-CoA, releasing a two-carbon acetyl-CoA molecule and an acyl-CoA that is two carbons shorter.
Enoyl-CoA Isomerase Isomerizes the position of the double bond in unsaturated fatty acids to allow beta-oxidation to proceed.

The beta-oxidation of 9-undecenoyl-CoA proceeds through four cycles, releasing four molecules of acetyl-CoA . This leaves a final three-carbon molecule, propionyl-CoA .

Acetyl-CoA : The acetyl-CoA molecules directly enter the Tricarboxylic Acid (TCA) cycle by condensing with oxaloacetate to form citrate. This initiates the series of reactions that generate ATP, NADH, and FADH₂ for cellular energy.

Propionyl-CoA : The propionyl-CoA from this odd-chain fatty acid is converted into the TCA cycle intermediate succinyl-CoA through a three-step enzymatic pathway. This conversion makes odd-chain fatty acids like this compound partially glucogenic, as succinyl-CoA can be converted to oxaloacetate, a precursor for gluconeogenesis.

The pathway for propionyl-CoA conversion is as follows:

Propionyl-CoA carboxylase (a biotin-dependent enzyme) carboxylates propionyl-CoA to form D-methylmalonyl-CoA.

Methylmalonyl-CoA epimerase converts D-methylmalonyl-CoA to its stereoisomer, L-methylmalonyl-CoA.

Methylmalonyl-CoA mutase (a vitamin B₁₂-dependent enzyme) rearranges L-methylmalonyl-CoA to form succinyl-CoA.

Once absorbed, fatty acids like this compound are typically transported in the bloodstream bound to albumin. They can be taken up by various tissues for energy production or storage. Research on odd-chain fatty acids indicates that they can be incorporated into complex lipids. tandfonline.comnih.gov For example, they can be esterified to a glycerol (B35011) backbone to form triacylglycerols (triglycerides) for storage in adipose tissue or incorporated into phospholipids, such as phosphatidylcholine and phosphatidylethanolamine, which are essential components of cellular membranes. tandfonline.comnih.gov The incorporation of odd-chain fatty acids into these lipids can influence the physical properties and functions of membranes. tandfonline.com

Biotransformation by Specific Enzymes and Organisms

Various microorganisms and their isolated enzymes are capable of transforming unsaturated fatty acids like this compound into other valuable chemicals. These biotransformation processes are of significant interest in biotechnology for producing specialty chemicals from renewable feedstocks.

One common transformation is the hydration of the double bond. Oleate hydratases, a family of bacterial enzymes, catalyze the addition of water to the double bonds of unsaturated fatty acids. nih.gov For instance, bacteria such as Lactobacillus, Pseudomonas, and Flavobacterium species can convert unsaturated fatty acids into hydroxy fatty acids. mdpi.comjmb.or.krbohrium.com Specifically, these enzymes often target the cis-9 double bond, suggesting that this compound would be a potential substrate for conversion into 10-hydroxyundecanoic acid. nih.govmdpi.com

Soil fungi, including Trichoderma koningii and Penicillium janthinellum, have been shown to metabolize undecanoic acid (the saturated C11 analogue), indicating their enzymatic machinery is capable of processing 11-carbon fatty acids for biomass and energy. nih.gov

Furthermore, some Pseudomonas species possess a unique non-heme iron oxidase that can convert medium-chain fatty acids into their corresponding terminal alkenes. nih.govnih.gov This enzyme, known as UndA, could potentially act on a derivative of this compound, demonstrating another pathway of enzymatic transformation. nih.gov

The table below summarizes examples of microbial biotransformations relevant to unsaturated fatty acids.

Organism/EnzymeSubstrate TypeTransformation Product(s)
Pseudomonas sp. Unsaturated fatty acidsHydroxy fatty acids
Lactobacillus sp. Oleic, Linoleic acids10-Hydroxy fatty acids
Flavobacterium sp. DS5 Oleic acid10-Ketostearic acid, 10-Hydroxystearic acid
Pseudomonas sp. (UndA enzyme) Medium-chain fatty acids (C10-C14)Terminal alkenes (e.g., 1-undecene)
Trichoderma koningii Undecanoic acid (C11:0)CO₂, Intracellular lipids

Derivatization and Application in Advanced Materials Research

Synthesis of 9-Undecenoic Acid Derivatives

The dual reactivity of this compound enables the synthesis of a diverse range of derivatives through reactions at either the carboxylic acid terminus or the terminal alkene.

Esterification and amidation reactions of the carboxylic acid group of this compound are fundamental strategies for creating functional materials.

Esterification: The synthesis of undecylenic acid partial esters can be achieved at mild temperatures through a classical esterification reaction catalyzed by dodecylbenzene (B1670861) sulfonic acid (DBSA). researchgate.net For instance, aliphatic esters of 10-undecenoic acid with butanol and i-amyl alcohol have been prepared using both conventional and ultrasound-assisted methods. researchgate.net Furthermore, the reaction of this compound with methanol (B129727) in the presence of an acid catalyst like sulfuric acid yields methyl undecenoate, a key intermediate for further derivatization. innovareacademics.innih.gov A series of activated esters of undecylenic acid, such as 3-nitrophenyl, N-succinimidyl, S-ethyl, and 2,2,2-trifluoroethyl esters, have been synthesized and covalently linked to porous silicon surfaces via thermal hydrosilylation. acs.org

Amidation: Amidation of this compound derivatives is another crucial route to functional materials. For example, after converting this compound to its methyl ester and subsequently reacting it with cysteamine (B1669678) hydrochloride, the resulting amine can be amidated with various phenolic acids like caffeic, ferulic, sinapic, coumaric, and cinnamic acids. nih.gov This process, often facilitated by coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) and Hydroxybenzotriazole (HOBt), produces amide-linked lipoconjugates. nih.gov Similarly, amidation reactions are employed to attach biomolecules to surfaces functionalized with this compound, where the carboxylic acid is activated, often with N-hydroxysuccinimide (NHS) and EDC, to react with amine groups of the biomolecule. ihp-microelectronics.com

Table 1: Examples of Esterification and Amidation Reactions of this compound

Reactant with this compound (or its ester) Reaction Type Catalyst/Reagent Product Type
Butanol / i-amyl alcohol Esterification Dodecylbenzene sulfonic acid Aliphatic ester
Methanol Esterification Sulfuric acid Methyl undecenoate
3-nitrophenyl, N-succinimidyl, S-ethyl, 2,2,2-trifluoroethyl groups Esterification - Activated esters
Cysteamine hydrochloride followed by phenolic acids Amidation EDC·HCl, HOBt Phenolic lipid amides
Amines (general) Amidation Trifluoroacetic anhydride (B1165640), triethylamine Amide-terminated surfaces

The synthesis of hybrid molecules, particularly amino acid conjugates, represents a significant area of research. These bioconjugates often exhibit unique properties and are explored for various applications. The synthesis typically involves creating an amide bond between the carboxylic acid of this compound and the amine group of an amino acid. d-nb.info To facilitate this, the carboxylic acid is often activated. For example, the reaction with trifluoroacetic anhydride can form a symmetric anhydride on a monolayer, which then readily reacts with amines to form stable amides. illinois.edu

In one approach, this compound is first converted to its methyl ester, which is then reacted with hydrazine (B178648) hydrate (B1144303) to form undec-10-ene hydrazide. This hydrazide can be further condensed with various compounds to create a range of derivatives. innovareacademics.in Another strategy involves the conjugation of phenolic acids to the olefinic group of undecenoic acid via a thioamide spacer. nih.gov

The bifunctional nature of this compound allows for its use as a linking molecule to functionalize surfaces, particularly for biosensor applications. wikipedia.orgchemicalbook.com A common strategy involves the hydrosilylation of the terminal double bond onto a silicon surface, which leaves the carboxylic acid group available for further reaction. ihp-microelectronics.comwikipedia.org This carboxylic acid can then be activated, typically using N-hydroxysuccinimide (NHS) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to couple with amine groups of biomolecules, thereby immobilizing them on the surface. ihp-microelectronics.com

Another functionalization approach involves the thiol-ene reaction at the terminal double bond. For instance, methyl undecenoate can react with cysteamine hydrochloride, introducing a primary amine at the end of the alkyl chain, which can then be used for further conjugation, such as amidation with phenolic acids. nih.gov

Hydroxamate derivatives of this compound have been synthesized and investigated for their biological activities. The synthesis often starts with the esterification of this compound to its methyl ester. innovareacademics.inresearchgate.net This ester is then reacted with hydroxylamine (B1172632) to produce the corresponding hydroxamic acid. One specific derivative, 10-undecanhydroxamic acid, has been noted for its strong antimicrobial activity, which is attributed to its ability to limit iron availability. innovareacademics.inresearchgate.net

Polymer Science and Engineering Applications

This compound is a valuable renewable building block for the synthesis of polymers. researchgate.net Its ability to undergo various polymerization reactions makes it a key component in the development of bio-based plastics and other polymeric materials.

This compound is considered a tunable bio-based synthon, meaning it is a versatile building block derived from renewable resources that can be modified to create polymers with a range of properties. researchgate.neticmub.com It is a precursor for the production of Nylon-11, a well-known engineering plastic. researchgate.net

The terminal double bond and the carboxylic acid group can both participate in polymerization reactions. For example, an undecylenic acid-based monoglyceride, prepared from glycidol (B123203) and undecylenic acid, can be used for polymerization. researchgate.netresearchgate.net This monoglyceride can undergo epoxidation and acrylation to form photopolymerizable monomers, or transesterification and aminolysis to create polyhydroxyurethane-based materials. researchgate.netresearchgate.net Furthermore, alkene-terminated prepolymers can be synthesized and then polymerized via metathesis using catalysts like the Hoveyda-Grubbs catalyst. researchgate.net

Table 2: Polymerization Pathways Involving this compound Derivatives

Derivative/Prepolymer Polymerization Method Resulting Polymer Type
Undecylenic acid-based monoglyceride (epoxidized/acrylated) Photopolymerization Photopolymer
Undecylenic acid-based monoglyceride Transesterification, Aminolysis Polyhydroxyurethane
Alkene-terminated prepolymers Metathesis Polyolefin
This compound - Precursor to Nylon-11

As a Monomer in Acyclic Diene Metathesis (ADMET) Polymerization

Acyclic Diene Metathesis (ADMET) is a powerful polymerization technique for creating a diverse array of linear polymers and complex polymer architectures. nih.gov this compound and its derivatives are particularly well-suited as monomers for ADMET due to their terminal alkene functionality. rsc.orgacs.org

Researchers have successfully synthesized α,ω-unsaturated glycolipids by reacting this compound with monosaccharides like D-xylose and D-mannose. These monomers, when subjected to ADMET polymerization using a second-generation Grubbs catalyst, yield polymers that combine a rigid carbohydrate core with flexible aliphatic chains. rsc.org The molecular weight of these polymers can be controlled by adjusting the catalyst loading. rsc.org For instance, in the polymerization of a mannose-based monomer, a catalyst loading of 1.0 mol% resulted in a number-average molecular weight (Mn) of 49.5 kg mol⁻¹, which was significantly higher than the 18.0 kg mol⁻¹ achieved with a 4.0 mol% loading. rsc.org

Similarly, new polyesters have been created through the ADMET polymerization of α,ω-diene monomers prepared from eugenol (B1671780) and undecenoate (a derivative of this compound). nih.gov Using a second-generation Grubbs catalyst, these polymerizations have yielded polymers with number-average molecular weights (Mn) up to 12,700 g/mol and a polydispersity index (Mw/Mn) of 1.85. nih.gov The process can also incorporate cross-linkers to create polymers with uniform network structures. nih.gov

The performance of various catalysts in the ADMET polymerization of a monomer derived from 1,3-propanediol (B51772) and 10-undecenoic acid has been evaluated. beilstein-journals.org The results, as detailed in the table below, demonstrate that the choice of catalyst and reaction temperature significantly influences the resulting polymer's molecular weight. beilstein-journals.org

ADMET Polymerization of a 10-Undecenoic Acid-Based Monomer
CatalystTemperature (°C)Molecular Weight (Da)
C16012000
C18015000
C110017000
C2609000
C28011000
C210013000
C3607000
C3809000
C310011000

Development of Bio-based Polymers (e.g., Polyamides, Polyurethanes)

The demand for sustainable materials has driven research into bio-based polymers, with this compound serving as a key precursor.

Polyamides: this compound is a crucial starting material for the industrial production of Nylon-11. wikipedia.org The process involves converting this compound to 11-aminoundecanoic acid, which then serves as the monomer for the polymerization of this high-performance polyamide. wikipedia.orgieabioenergy.com Bio-polyamides, derived from renewable resources like castor oil, are increasingly used in industries such as automotive and textiles. industryarc.com

Polyurethanes: this compound is a versatile building block for creating bio-based polyurethanes (PUs). mdpi.com Diols and polyols derived from undecylenic acid can be reacted with isocyanates to produce both linear thermoplastic and crosslinked PUs. mdpi.com For example, diols with allyl and propargyl functionalities have been synthesized from 10-undecen-1-ol (B85765) (a derivative of this compound) and subsequently polymerized with isophorone (B1672270) diisocyanate to yield functionalized PUs. urv.cat These PUs exhibit a wide range of mechanical properties, with Young's modulus values from 6 MPa to 774 MPa, making them suitable for various applications. urv.cat Furthermore, non-isocyanate polyurethanes (NIPUs) have been developed from derivatives of undecylenic acid, offering a more environmentally friendly alternative to traditional PUs. researchgate.net

Photopolymerizable Monomers and Cross-linking Systems

This compound can be chemically modified to produce photopolymerizable monomers, which are essential components in light-cured materials and cross-linking systems.

Derivatives of this compound have been used to synthesize monomers for photopolymerization. researchgate.netnih.gov For instance, an undecylenic acid-based monoglyceride, prepared from glycidol and undecylenic acid, can be transformed into photopolymerizable monomers through epoxidation and acrylation reactions. researchgate.net These monomers can then be used to create thermosets with high bio-based content that exhibit properties like UV-light protection. researchgate.net

Furthermore, the terminal double bond of this compound allows for its use in thiol-ene "click" chemistry, a highly efficient method for creating cross-linked networks. mdpi.com For example, a bio-derived polyester (B1180765) synthesized from D-xylose and 10-undecenoic acid has been cross-linked with 2,2'-(ethylenedioxy)diethanethiol to create solid polymer electrolytes for lithium-ion conduction. rsc.org Additionally, hydrotalcite/undecylenic acid systems have been shown to act as effective coagents in the peroxide crosslinking of ethylene-propylene copolymers, leading to improved mechanical properties of the resulting vulcanizates. sapub.org

Integration into Hybrid Materials and Nanocomposites (e.g., MCM-41/Polyethylene)

The bifunctional nature of this compound makes it an excellent interfacial agent for improving the compatibility between different components in hybrid materials and nanocomposites.

A notable example is the use of this compound in the preparation of MCM-41/polyethylene (B3416737) hybrid materials. mdpi.comresearchgate.net MCM-41 is a mesoporous silica (B1680970) material, and its hydrophilic nature often leads to poor compatibility with the hydrophobic polyethylene matrix. mdpi.com To address this, this compound has been employed in two main strategies:

Copolymerization: this compound is copolymerized with ethylene (B1197577) in the presence of pristine MCM-41 nanoparticles. This introduces polar carboxylic acid groups into the polyethylene matrix, increasing its hydrophilicity and improving its interaction with the MCM-41 filler. mdpi.comcsic.es

Surface Functionalization: The surface of MCM-41 nanoparticles is functionalized with this compound. The acid's carboxylic group interacts with the silica surface, while its vinyl group can copolymerize with ethylene, creating a strong link between the filler and the polymer matrix. mdpi.comcsic.es

These approaches have been shown to enhance the interfacial adhesion between the MCM-41 filler and the polyethylene matrix, leading to improved final properties of the nanocomposite material. mdpi.comresearchgate.net

Role as a Bifunctional Linking Molecule in Chemical Biology Research

The unique α,ω-bifunctional structure of this compound, with a terminal alkene and a carboxylic acid, allows it to act as a molecular bridge, connecting different chemical or biological entities. wikipedia.org

Conjugation to Biomolecules (e.g., Proteins)

The carboxylic acid group of this compound provides a convenient handle for conjugation to biomolecules, such as proteins. drugbank.comwikipedia.org This property is valuable in various bioconjugation applications where a lipidic tail is desired to be attached to a protein. The terminal double bond can also be further functionalized to enable specific ligation chemistries. This bifunctionality makes this compound a useful tool for creating novel bioconjugates with tailored properties. nih.govdrugbank.com

Application in Biosensor Development

This compound plays a significant role in the fabrication of silicon-based biosensors. wikipedia.orgchemicalbook.com The terminal double bond can form a stable covalent Si-C bond with a silicon transducer surface. wikipedia.orgchemicalbook.com This leaves the carboxylic acid group exposed and available for the immobilization of biorecognition elements, such as proteins or DNA. wikipedia.orgchemicalbook.com This method of surface modification is crucial for developing sensitive and specific biosensors for detecting a wide range of biological analytes. mdpi.comscielo.org.co The ability to create well-defined and stable monolayers on silicon surfaces is a key advantage of using this compound in this context. chemicalbook.com

Advanced Analytical and Spectroscopic Methodologies for 9 Undecenoic Acid Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are indispensable for resolving complex mixtures and quantifying specific components, including 9-undecenoic acid.

Gas Chromatography-Mass Spectrometry (GC-MS) for Monomer Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique extensively utilized for the analysis of volatile and semi-volatile compounds, including fatty acids and their derivatives. For this compound, GC-MS is particularly valuable for assessing purity, identifying trace impurities, and confirming its structure, especially when it is considered as a monomer or precursor in polymerization processes. Typically, fatty acids like this compound are derivatized to enhance their volatility and thermal stability for GC analysis; esterification, most commonly to the methyl ester (e.g., methyl 9-undecenoate), is a standard procedure that improves chromatographic separation and peak shape.

In GC-MS analysis, the derivatized this compound is separated based on its boiling point and interaction with the stationary phase of the capillary column using a temperature-programmed run. Upon elution, components enter the mass spectrometer, where Electron Ionization (EI) is commonly used. The resulting mass spectrum provides a unique fingerprint for identification, with characteristic fragmentation patterns arising from bond cleavages and rearrangements. The terminal double bond can influence these fragmentation pathways, potentially yielding specific ions related to the alkene moiety. GC-MS allows for precise quantification by integrating peak areas of characteristic mass fragments and provides high confidence in identification through spectral matching. The analysis of monomer purity is crucial, and GC-MS can detect and quantify related fatty acids, isomers, or residual starting materials with high sensitivity and specificity.

Table 1: Representative GC-MS Fragmentation Ions for Methyl 9-Undecenoate (Hypothetical)

m/zIon Formula/DescriptionFragmentation Pathway/Observation
198[M]+Molecular ion of methyl 9-undecenoate (C₁₁H₂₀O₂)
167[M-OCH₃]+Loss of methoxy (B1213986) group
166[M-CH₃OH]+Loss of methanol (B129727)
155[CH₂=CH(CH₂)₇CO]+Acylium ion (cleavage adjacent to the double bond)
143[CH₃(CH₂)₈CO]+Acylium ion (from saturated chain, less specific)
141[CH₂=CH(CH₂)₇CH₂]+Alkyl fragment (loss of COOH group, with double bond intact)
97[CH₂=CH(CH₂)₄CH₂]+Fragment from alpha-cleavage near the terminal alkene
83[CH₂=CH(CH₂)₂CH₂]+Fragment from cleavage within the aliphatic chain

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile separation technique widely applied for the analysis and purification of non-volatile or thermally labile compounds. For this compound, HPLC offers robust methods for quantification, purity assessment, and isolation. Reverse-phase HPLC (RP-HPLC) is the most common mode, utilizing a non-polar stationary phase (e.g., C18) and a mobile phase of water and an organic solvent (e.g., acetonitrile (B52724) or methanol). Separation is based on hydrophobicity, with acidic modifiers like formic acid often included to suppress the ionization of the carboxylic acid group and prevent peak tailing.

Detection can be achieved through Evaporative Light Scattering Detectors (ELSD) or Charged Aerosol Detectors (CAD), which respond to non-volatile analytes. Coupling HPLC with Mass Spectrometry (LC-MS) provides highly specific detection and structural confirmation, allowing for the identification and quantification of this compound even in complex biological or industrial samples. HPLC is also valuable for preparative scale purification.

Table 2: Typical RP-HPLC Conditions for this compound Analysis

ParameterSpecificationNotes
Stationary Phase C18 or C8 bonded silica (B1680970)Provides hydrophobic interaction
Mobile Phase Acetonitrile/Methanol and Water GradientGradient elution optimizes separation of fatty acids of varying chain lengths
Additives 0.1% Formic Acid or Acetic AcidSuppresses ionization of carboxylic acid, improves peak shape
Flow Rate 0.5 - 1.5 mL/minStandard flow rate for analytical columns
Column Temp. 30 - 40 °CMaintains consistent mobile phase viscosity and separation efficiency
Detection ELSD, CAD, UV (after derivatization), MSELSD/CAD for universal detection; UV/MS for specific identification

Spectroscopic Techniques for Structural Elucidation and Characterization

Spectroscopic methods provide detailed information about the molecular structure, functional groups, and electronic properties of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. Both proton (¹H) NMR and carbon-13 (¹³C) NMR spectroscopy are essential for the complete characterization of this compound. In ¹H NMR, the terminal methylene (B1212753) group (=CH₂) typically appears around 4.9-5.0 ppm. The internal vinyl proton (=CH-) resonates as a multiplet in the region of 5.7-5.9 ppm. The allylic methylene protons adjacent to the double bond appear as a multiplet around 1.9-2.1 ppm. The methylene protons adjacent to the carboxylic acid group (-CH₂-COOH) are shifted downfield, appearing as a triplet around 2.3-2.4 ppm. The aliphatic methylene groups (-CH₂-) in the chain appear as multiplets in the range of 1.2-1.6 ppm. The carboxylic acid proton (-COOH) is highly deshielded, appearing as a broad singlet in the region of 10-13 ppm.

In ¹³C NMR, the terminal vinyl carbons (=CH₂) resonate around 114-115 ppm. The internal vinyl carbon (=CH-) is found around 130-131 ppm. The carbonyl carbon (C=O) of the carboxylic acid group is significantly deshielded, appearing in the range of 178-180 ppm. The alpha-carbon (-CH₂-COOH) adjacent to the carbonyl is typically observed around 33-35 ppm. The allylic carbon (-CH₂-CH=) appears around 29-30 ppm, and the remaining aliphatic methylene carbons resonate in the range of 24-30 ppm. The combination of ¹H and ¹³C NMR data provides unambiguous confirmation of the structure and purity of this compound.

Table 3: ¹H NMR Chemical Shifts of this compound

Proton TypeChemical Shift (ppm)MultiplicityAssignment
Terminal Vinyl (=CH₂)~4.95s or ddProtons of the terminal double bond
Internal Vinyl (=CH)~5.80mProton of the internal double bond
Allylic Methylene (-CH₂-)~2.00mMethylene adjacent to the double bond
Alpha Methylene (-CH₂-)~2.35tMethylene adjacent to the carboxyl group
Aliphatic Methylene~1.25-1.40mMethylene groups in the hydrocarbon chain
Carboxylic Acid (-COOH)~11-13s (broad)Proton of the carboxyl group

Table 4: ¹³C NMR Chemical Shifts of this compound

Carbon TypeChemical Shift (ppm)Assignment
Terminal Vinyl (=CH₂)~114.5Carbons of the terminal double bond
Internal Vinyl (=CH)~130.2Carbon of the internal double bond
Carbonyl (C=O)~179.0Carbon of the carboxyl group
Alpha Carbon (-CH₂-)~34.0Carbon adjacent to the carboxyl group
Allylic Carbon (-CH₂-)~29.5Carbon adjacent to the double bond
Aliphatic Carbons~24.5-30.0Carbons in the hydrocarbon chain

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable technique for identifying functional groups present in a molecule. For this compound, IR spectroscopy provides characteristic absorption bands that confirm the presence of the carboxylic acid group and the terminal alkene. A broad, strong absorption in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid group. A strong absorption band around 1700-1725 cm⁻¹ corresponds to the C=O stretching vibration of the carboxylic acid carbonyl group. The C-H stretching vibrations for the aliphatic methylene groups typically appear in the region of 2850-2960 cm⁻¹, while the C-H stretching vibrations for the vinyl group are observed around 3010-3080 cm⁻¹. The C=C stretching vibration of the terminal alkene is typically found around 1640-1650 cm⁻¹. Characteristic out-of-plane bending vibrations for the terminal methylene group (=CH₂) are observed as strong bands around 910 cm⁻¹ and 990 cm⁻¹. These diagnostic bands collectively confirm the key functional groups of this compound.

Table 5: Key Infrared Absorption Bands of this compound

Wavenumber (cm⁻¹)Functional Group/VibrationBand Type
~2500-3300 (broad)O-H stretch (carboxylic acid)Broad, strong
~1700-1725C=O stretch (carboxylic acid)Strong
~3010-3080C-H stretch (alkene, vinyl)Medium
~2850-2960C-H stretch (alkane, aliphatic)Strong
~1640-1650C=C stretch (alkene)Medium
~910 and ~990=CH₂ bending (out-of-plane)Strong

Mass Spectrometry (MS)

Mass Spectrometry (MS) is a powerful technique used to determine the molecular weight and elucidate the structure of a compound through fragmentation analysis. For this compound (C₁₁H₂₀O₂), the molecular weight is approximately 184.27 g/mol . The molecular ion peak [M]⁺ at m/z 184 is often observed in EI-MS, though it may be weak. Protonated molecules [M+H]⁺ at m/z 185 are commonly observed in techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI). Common fragmentation pathways include alpha-cleavage, loss of functional groups like -COOH (45 Da) or -H₂O (18 Da), and the formation of acylium ions. Cleavage adjacent to the double bond is also significant for this compound, and the terminal double bond can influence fragmentation, potentially leading to specific rearrangements or cleavages that help pinpoint the location of unsaturation. Detailed analysis of these fragment ions, often in conjunction with GC or LC separation, allows for definitive identification and structural confirmation.

Table 6: Characteristic Mass Spectrometry Fragments for this compound (EI Mode - Hypothetical)

m/zIon Formula/DescriptionFragmentation Pathway/Observation
184[M]⁺Molecular ion of this compound (C₁₁H₂₀O₂)
185[M+H]⁺Protonated molecule (often observed in CI or ESI)
169[M-CH₃]⁺ or [M-H-CH₂]⁺Loss of a methyl group or a vinyl fragment.
166[M-H₂O]⁺Loss of water from the carboxylic acid group.
155[CH₂=CH(CH₂)₇CO]⁺Acylium ion formed by cleavage adjacent to the double bond.
141[CH₂=CH(CH₂)₇CH₂]⁺Alkyl fragment corresponding to the loss of the COOH group.
127[CH₂=CH(CH₂)₆CH₂]⁺Fragment from cleavage within the aliphatic chain, retaining the terminal double bond.
97[CH₂=CH(CH₂)₄CH₂]⁺Fragment resulting from cleavage approximately in the middle of the chain, retaining the terminal double bond.
74[HOOC-CH=CH₂]⁺Fragment from cleavage near the terminal end, retaining the carboxylic acid and double bond.

Compound List:

this compound

Methyl 9-undecenoate

Advanced Characterization of Polymeric and Derivatized Materials

The characterization of materials derived from or incorporating this compound is crucial for understanding their properties and potential applications. Advanced analytical techniques, such as Gel Permeation Chromatography (GPC) and various thermal analysis methods (Thermogravimetric Analysis - TGA, and Differential Scanning Calorimetry - DSC), provide essential data on molecular structure, weight distribution, and thermal stability.

Gel Permeation Chromatography (GPC) for Molecular Weight Determination

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful technique used to determine the molecular weight distribution of polymers and oligomers campoly.comntust.edu.twshimadzu.cznih.gov. This method separates molecules based on their hydrodynamic volume in solution, allowing for the calculation of number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI). Studies involving polymers synthesized from this compound or its derivatives have utilized GPC to characterize the resulting materials. For instance, polyesters derived from this compound and sugar moieties, synthesized via acyclic diene metathesis (ADMET) polymerization, were found to have molecular weights (Mn) ranging from 6.6 to 8.9 kDa with PDIs between 1.75 and 2.14 researchgate.net. Similarly, hydroxyl-functionalized polyesters derived from 10-undecenoic acid exhibited molecular weights in the range of Mw = 3.3 × 10⁴ to 1.4 × 10⁵ and Mn = 1.9 × 10⁴ to 8.2 × 10⁴ when analyzed by GPC against polystyrene standards researchgate.net. In other research, 10-undecenoic acid was conjugated to hyaluronan, and Size-Exclusion Chromatography coupled with Multiangle Laser Light Scattering (SEC-MALLS) was employed to characterize the degree of substitution and molecular weight of the conjugate, with a degree of substitution up to 50% achievable mdpi.com.

Table 1: Molecular Weight Characteristics of Polymers Derived from this compound

Polymer Type/DerivativeTechniqueMw ( g/mol )Mn ( g/mol )PDIReference
Polyesters from this compound and sugars (ADMET)GPC1.4 × 10⁴ - 1.4 × 10⁵6.6 × 10³ - 8.9 × 10³1.75-2.14 researchgate.net
Hydroxyl-functionalized polyesters from 10-undecenoic acidGPC3.3 × 10⁴ - 1.4 × 10⁵1.9 × 10⁴ - 8.2 × 10⁴N/A researchgate.net
Undecenoyl-Hyaluronan conjugateSEC-MALLSN/AN/AN/A mdpi.com

Note: PDI (Polydispersity Index) = Mw/Mn. Mw and Mn values are presented as reported in the respective studies.

Thermal Analysis (Thermogravimetric Analysis, Differential Scanning Calorimetry)

Thermal analysis techniques, specifically Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are vital for assessing the thermal stability and phase transition behavior of materials containing this compound. TGA quantifies mass loss as a function of temperature, indicating decomposition points and thermal stability, while DSC measures heat flow associated with thermal transitions such as melting, glass transition, and crystallization mdpi.comopenaccessjournals.commatec-conferences.org.

Polymers synthesized using this compound have demonstrated significant thermal stability. For example, polyesters derived from this compound and sugar moieties showed high thermal stability, with temperatures of 5% mass loss (Td5%) in the range of 330–355 °C under argon rsc.orgrsc.orgresearchgate.net. These polymers exhibited two distinct thermal degradation steps, with the second step, attributed to the 10-undecenoic acid building block, occurring at temperatures close to 440 °C rsc.org. DSC analysis of these glycolipid-based polymers revealed glass transition temperatures (Tg) between −28 and −8 °C, consistent with the presence of flexible fatty acid chains, and no melting transitions were detected rsc.orgresearchgate.net.

In another study, hydroxyl-functionalized polyesters from 10-undecenoic acid showed thermal stability up to approximately 250 °C under nitrogen, with DSC indicating glass transition temperatures (Tg) ranging from −30 to −14 °C and no melt transitions researchgate.net. Materials prepared using 10-undecenoic acid as a reducing agent for osmium tetroxide on polypropylene (B1209903) hollow fibers also underwent thermal analysis. One sample showed stability up to 120 °C, with significant mass loss occurring between 120–270 °C, and DSC indicated melting of polypropylene fibers at 160.7 °C and oxidation of the organic part at 246.2 °C mdpi.com.

Table 2: Thermal Properties of Materials Incorporating this compound

Material Type/DerivativeTechniqueKey Thermal PropertyValue(s)Reference
Polyesters from this compound and sugars (ADMET)TGATd5% (under argon)330–355 °C rsc.orgrsc.orgresearchgate.net
Polyesters from this compound and sugars (ADMET)DSCGlass Transition Temperature (Tg)−28 to −8 °C rsc.orgresearchgate.net
Hydroxyl-functionalized polyesters from 10-undecenoic acidTGAStability (weight loss onset)~250 °C (under N₂) researchgate.net
Hydroxyl-functionalized polyesters from 10-undecenoic acidDSCGlass Transition Temperature (Tg)−30 to −14 °C researchgate.net
Osmium-polypropylene composite (UDA as reducing agent)TGAStability (up to)120 °C mdpi.com
Osmium-polypropylene composite (UDA as reducing agent)DSCMelting of polypropylene fibers160.7 °C mdpi.com
Osmium-polypropylene composite (UDA as reducing agent)DSCOxidation of organic part246.2 °C mdpi.com

Bioanalytical Assays for Activity Profiling (e.g., Microdilution Experiments)

Bioanalytical assays, particularly microdilution experiments, are employed to profile the biological activity of this compound and its derivatives, most notably its antimicrobial and antifungal properties. The Minimum Inhibitory Concentration (MIC) is a key metric determined through these assays, representing the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism researchgate.netacademicjournals.orgasm.orgactascientific.comjidc.orgmdpi.comresearchgate.netprotocols.io.

Research has investigated novel 10-undecenoic acid-based triazole derivatives for their antimicrobial activities against plant pathogenic microorganisms. These compounds were tested using the broth micro-dilution method. Some derivatives demonstrated moderate inhibitory activities against Gram-positive and Gram-negative bacteria, with MIC values ranging from 0.25 to 128 µg/mL. Similarly, several compounds exhibited excellent antifungal inhibition against tested fungal strains, with MIC values falling between 0.25 and 32 µg/mL researchgate.net.

Another study focused on the antifungal activity of undecylenic acid itself against a panel of dermatophytes, using a microdilution assay. Undecylenic acid (UDA) was found to have MIC values that varied depending on the specific dermatophyte species tested asm.org. For instance, against Trichophyton rubrum, UDA showed an MIC50 of 250 µg/mL and an MIC90 of 500 µg/mL. Against Microsporum canis, the MIC50 was 125 µg/mL and the MIC90 was 250 µg/mL.

Future Research Directions and Unexplored Avenues

Environmental Fate and Bioremediation ResearchWhile considered a naturally occurring compound, a comprehensive understanding of 9-undecenoic acid's environmental fate, including its biodegradability, persistence, and potential ecotoxicity, is essential, particularly if its industrial applications expand. Research into its degradation pathways in various environmental compartments (soil, water) and the identification of microorganisms capable of metabolizing it could inform bioremediation strategies for contaminated sites. Understanding its potential impact on aquatic and terrestrial ecosystems is also important for sustainable use and risk assessment. Investigating its metabolic pathways within different organisms could also shed light on its environmental behavioreuropa.eu.

Compound List

this compound

Undecylenic acid

Ricinoleic acid

Zinc undecylenate

Calcium undecylenate

10-Undecenal

10-Undecenol

γ-Undecalactone

Esters (general)

Ethanolamide derivatives

Macrocyclic musks

Peach aldehyde

C16 aldehyde

Methyl undec-10-enoate (B1210307)

Methyl 11-(2-aminoethylthio)undecanoate

Caffeic acid

Ferulic acid

Sinapic acid

Coumaric acid

Cinnamic acid

Herpes simplex virus

Candida albicans

Q & A

Q. What are the standard laboratory methods for synthesizing 9-Undecenoic acid, and how are its purity and structural integrity validated?

Synthesis typically involves catalytic hydroformylation or oxidation of precursor alkenes. For example, hydroformylation of terminal alkenes using rhodium or cobalt catalysts with specific ligands (e.g., L1 or L2) can achieve regioselectivity, as shown in conversion rates up to 97% under optimized conditions . Purity validation employs gas chromatography (GC) or nuclear magnetic resonance (NMR), while structural confirmation relies on spectroscopic techniques (e.g., IR, mass spectrometry) and comparison with reference data from authoritative databases like NIST .

Q. What safety protocols should researchers follow when handling this compound in experimental settings?

Stability under recommended storage conditions (e.g., inert atmosphere, low temperature) is critical. Avoid contact with strong acids/alkalis or oxidizing agents due to hazardous decomposition risks. Fire conditions may release toxic fumes, necessitating fume hood use and personal protective equipment (PPE). Always consult safety data sheets (SDS) and prioritize hazard assessments based on analogous compounds when specific data are unavailable .

Q. Which analytical techniques are most effective for quantifying this compound in complex mixtures?

High-performance liquid chromatography (HPLC) with UV detection or GC-MS are preferred for quantitative analysis. For structural elucidation, NMR (¹H and ¹³C) and Fourier-transform infrared spectroscopy (FTIR) provide functional group insights. Cross-referencing with standardized spectral libraries (e.g., NIST Chemistry WebBook) ensures accuracy .

Advanced Research Questions

Q. How can regioselectivity be optimized in catalytic transformations of this compound, such as hydroformylation or epoxidation?

Ligand design is pivotal. For hydroformylation, phosphine-based ligands (e.g., L2) enhance regioselectivity, achieving a 6.9:1 ratio of 10-formyl to 9-formyl isomers in this compound derivatives. Reaction parameters (temperature, pressure) and substrate-to-catalyst ratios must be systematically varied, with kinetic studies to identify rate-limiting steps .

Q. How should researchers address contradictions in reported biological activities or physicochemical properties of this compound across studies?

Conduct a scoping review to map methodological disparities (e.g., solvent systems, assay protocols). For physicochemical data, validate results using standardized IUPAC protocols and replicate experiments under controlled conditions. Cross-check findings against high-purity reference samples and databases like IUCLID for regulatory-grade data .

Q. What experimental designs are recommended for investigating the mechanistic pathways of this compound in lipid peroxidation or signaling studies?

Use isotopic labeling (e.g., ¹³C or deuterium) to trace metabolic pathways. Combine in vitro assays (e.g., enzyme inhibition kinetics) with computational modeling (molecular docking, DFT calculations) to hypothesize interaction sites. Controls should include structurally similar fatty acids (e.g., oleic acid) to isolate specificity .

Q. How can researchers mitigate confounding variables when studying the antimicrobial efficacy of this compound?

Employ blinded, randomized trials with multiple bacterial strains (Gram-positive/-negative) and standardized inoculum sizes. Validate results using checkerboard assays to assess synergism with known antibiotics. Statistical tools (e.g., ANOVA with post-hoc tests) should account for batch-to-batch variability in compound purity .

Methodological Frameworks

Q. What systematic approaches are advised for literature reviews on this compound’s applications in material science or pharmacology?

Follow Arksey & O’Malley’s scoping study framework: (1) Define research questions, (2) Identify relevant studies across databases (PubMed, SciFinder), (3) Screen for methodological rigor, (4) Chart data thematically (e.g., synthesis routes, bioactivity), and (5) Consult domain experts to resolve ambiguities .

How should researchers formulate hypothesis-driven questions for grant proposals targeting this compound’s role in metabolic engineering?

Align questions with gaps in existing knowledge (e.g., “How does this compound modulate acyl-CoA dehydrogenase activity?”). Incorporate preliminary data on substrate specificity and enzyme kinetics. Use tools like PICO (Population, Intervention, Comparison, Outcome) to structure objectives .

Q. What strategies ensure reproducibility in kinetic studies of this compound derivatives?

Document all reaction parameters (e.g., solvent polarity, agitation rate) using FAIR (Findable, Accessible, Interoperable, Reusable) data principles. Share raw data and computational scripts via repositories like Zenodo. Replicate experiments across independent labs to validate robustness .

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Reactant of Route 1
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.